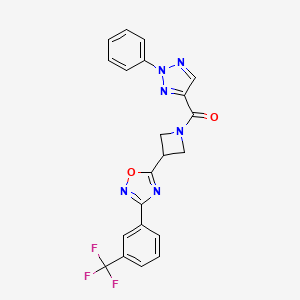
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H15F3N6O2 and its molecular weight is 440.386. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of anticancer research and enzyme inhibition. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound is characterized by the presence of a triazole ring , an oxadiazole moiety , and an azetidine structure , which contribute to its unique pharmacological properties. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.
Anticancer Activity
Recent studies have explored the anticancer properties of similar triazole and oxadiazole derivatives. For instance:
- Anticancer Efficacy : A study reported that derivatives containing oxadiazole exhibited significant cytotoxic effects against various cancer cell lines. For example, compounds showed IC50 values of 0.67 µM against PC-3 (prostate cancer), 0.80 µM against HCT-116 (colon cancer), and 0.87 µM against ACHN (renal cancer) .
| Compound Type | Cell Line | IC50 Value (µM) |
|---|---|---|
| Triazole | PC-3 | 0.67 |
| Oxadiazole | HCT-116 | 0.80 |
| Oxadiazole | ACHN | 0.87 |
The mechanism by which triazole and oxadiazole derivatives exert their anticancer effects often involves:
- Induction of Apoptosis : Studies have shown that these compounds can trigger apoptotic pathways in cancer cells.
- Inhibition of Key Enzymes : Some derivatives have been found to inhibit enzymes such as EGFR and Src, which are critical in cancer cell proliferation .
Case Studies
- Study on Triazole Derivatives : In a comparative study, several triazole derivatives were synthesized and evaluated for their cytotoxic effects against HeLa and MCF-7 cell lines using the MTT assay. The most effective compound demonstrated an IC50 value of 29 μM against HeLa cells .
- Oxadiazole Compounds : A specific oxadiazole derivative was noted for its ability to inhibit alkaline phosphatase with an IC50 value of 0.420 ± 0.012 μM, showcasing its potential as an anticancer agent .
Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor:
Propriétés
IUPAC Name |
(2-phenyltriazol-4-yl)-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N6O2/c22-21(23,24)15-6-4-5-13(9-15)18-26-19(32-28-18)14-11-29(12-14)20(31)17-10-25-30(27-17)16-7-2-1-3-8-16/h1-10,14H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVVHSLUTVXYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














